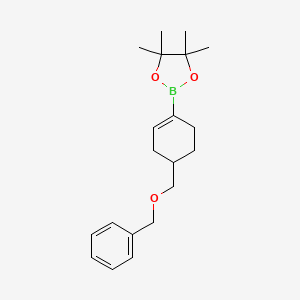

2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13895271

Molecular Formula: C20H29BO3

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H29BO3 |

|---|---|

| Molecular Weight | 328.3 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(phenylmethoxymethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C20H29BO3/c1-19(2)20(3,4)24-21(23-19)18-12-10-17(11-13-18)15-22-14-16-8-6-5-7-9-16/h5-9,12,17H,10-11,13-15H2,1-4H3 |

| Standard InChI Key | ZRNTYRHLWBHUQP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)COCC3=CC=CC=C3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)COCC3=CC=CC=C3 |

Introduction

2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a dioxaborolane ring, which includes a boron atom. This boron atom significantly contributes to the compound's chemical reactivity and potential applications in medicinal chemistry. The presence of a benzyloxy group and a cyclohexenyl moiety adds complexity and functionality to the molecule. The compound's molecular formula is C20H29BO3, and it is classified as a boronate compound .

Synthesis Methods

The synthesis of 2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves multiple steps, typically starting with the preparation of the cyclohexenyl backbone followed by the introduction of the benzyloxy group and the dioxaborolane ring. These methods highlight the complexity involved in synthesizing this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily attributed to the boron atom in the dioxaborolane ring. It can participate in various reactions typical of boron-containing compounds, such as Suzuki-Miyaura cross-coupling reactions, which are crucial in organic synthesis and medicinal chemistry.

Applications and Potential Uses

The applications of 2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are diverse, including:

-

Medicinal Chemistry: It can be used as a building block for synthesizing complex molecules with potential pharmacological activities.

-

Organic Synthesis: Its reactivity makes it useful in various organic reactions.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Cyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Cyclohexyl group | Lacks benzyloxy substitution |

| 2-(Benzyloxy)-propan-2-ol | Benzyloxy group | No boron atom; simpler structure |

| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan))benzyl alcohol | Benzyl alcohol | Contains a hydroxyl group instead of cyclohexene |

This comparison highlights the unique structural features of 2-(4-((Benzyloxy)methyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, particularly the combination of the benzyloxy group and the cyclohexenyl moiety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume